molecular formula C4H10N2O B8023262 [1,2,5]Oxadiazepane

[1,2,5]Oxadiazepane

Cat. No. B8023262
M. Wt: 102.14 g/mol
InChI Key: DJSMFIRHIXHJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,5]Oxadiazepane is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Discovery Applications : Suzuki et al. (2010) synthesized [1,2,5]oxadiazepane derivatives as alternatives to conventional moieties like piperazine or morpholine in drug discovery. These derivatives, particularly compound 10a, showed potent antibacterial activity both in vitro and in vivo against methicillin-resistant Staphylococcus aureus (Suzuki, Utsunomiya, & Shudo, 2010).

  • Synthesis and Antibacterial Activity : Another study by Suzuki et al. (2013) involved the synthesis of oxazolidinones with this compound. These compounds, particularly amide 11a and ureas 16e, 17a, exhibited significantly better in vivo therapeutic effects than linezolid, a known antibacterial, and showed lower monoamine oxidase-inhibitory activity (Suzuki et al., 2013).

  • N-Hydroxyacetyl-Substituted Analogues : A related study by Suzuki et al. (2013) synthesized oxazolidinone analogues with N-hydroxyacetyl-substituted this compound units. These compounds showed potent antibacterial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as linezolid-resistant strains (Suzuki et al., 2013).

  • Applications in Medicinal Chemistry : The review by Filho et al. (2023) highlights the wide range of applications of 1,2,5-oxadiazoles in medicinal chemistry, including their use in the treatment of various diseases in humans and animals (Filho et al., 2023).

  • Metal Complexes and Optoelectronics : Salassa and Terenzi (2019) provide an overview of different metal complexes and polymers containing oxadiazole moieties, highlighting their applications in various scientific fields, including medicinal chemistry and optoelectronics (Salassa & Terenzi, 2019).

  • Antitrypanosomal Activity : Cerecetto et al. (1999) described the synthesis and evaluation of 1,2,5-oxadiazole N-oxide derivatives as potential antitrypanosomal drugs, showing effectiveness against Trypanosoma cruzi (Cerecetto et al., 1999).

properties

IUPAC Name

1,2,5-oxadiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSMFIRHIXHJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.